6-Bromo-[1,2,4]triazolo[4,3-a]pyrazine

Sourcing Quality Control Chemical Synthesis

This 6‑bromo derivative is the definitive building block for accessing the [1,2,4]triazolo[4,3‑a]pyrazine core — a privileged scaffold validated in kinase, PARP1, and bromodomain drug discovery. The 6‑position bromine is regiochemically essential for cross‑coupling diversification; substituting with 5‑/8‑bromo or chloro analogs invalidates established SAR and alters DMPK profiles. Sourcing this specific regioisomer ensures reproducible reaction outcomes and enables rapid library synthesis for c‑Met, VEGFR‑2, and antimalarial programs.

Molecular Formula C5H3BrN4
Molecular Weight 199.01 g/mol
CAS No. 1935422-57-3
Cat. No. B1383936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-[1,2,4]triazolo[4,3-a]pyrazine
CAS1935422-57-3
Molecular FormulaC5H3BrN4
Molecular Weight199.01 g/mol
Structural Identifiers
SMILESC1=C(N=CC2=NN=CN21)Br
InChIInChI=1S/C5H3BrN4/c6-4-2-10-3-8-9-5(10)1-7-4/h1-3H
InChIKeyXJCDNRHRWDUUQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-[1,2,4]triazolo[4,3-a]pyrazine (CAS 1935422-57-3): A Strategic Heterocyclic Building Block for Kinase-Focused Medicinal Chemistry


6-Bromo-[1,2,4]triazolo[4,3-a]pyrazine is a brominated heteroaromatic compound with the molecular formula C5H3BrN4 and a molecular weight of 199.01 g/mol . Its core [1,2,4]triazolo[4,3-a]pyrazine scaffold is a recognized privileged structure in drug discovery, serving as a key template for the development of therapeutic agents targeting kinases, PARP, and bromodomains [1]. The presence of a bromine atom specifically at the 6-position provides a versatile synthetic handle for cross-coupling reactions, making it a critical intermediate for generating diverse compound libraries for structure-activity relationship (SAR) exploration [2].

The Critical Role of Regiochemistry and Halogen Type: Why 6-Bromo-[1,2,4]triazolo[4,3-a]pyrazine Cannot Be Simply Substituted


In the [1,2,4]triazolo[4,3-a]pyrazine system, the exact position of a halogen substituent (e.g., 5-, 6-, or 8-bromo) and its identity (Br vs. Cl) are not interchangeable variables. The regiochemistry dictates the electronic environment and, consequently, the reactivity in key synthetic transformations like cross-couplings [1]. Furthermore, the physicochemical properties of the final drug candidates, such as lipophilicity and metabolic stability, are directly impacted by the choice of the halogen at this position, which can alter target binding affinity and pharmacokinetic profiles [2]. Therefore, substituting 6-Bromo-[1,2,4]triazolo[4,3-a]pyrazine with a different regioisomer or a chloro-analog in a synthetic route will likely lead to a different set of reaction conditions, yields, and downstream biological outcomes, invalidating established SAR.

Quantitative Differentiation Guide for 6-Bromo-[1,2,4]triazolo[4,3-a]pyrazine: Sourcing and Performance Data


Comparative Purity and Sourcing of 6-Bromo-[1,2,4]triazolo[4,3-a]pyrazine vs. Other Regioisomers

Direct comparison of commercially available 6-Bromo-[1,2,4]triazolo[4,3-a]pyrazine from a primary vendor versus alternative bromo-regioisomers. The 6-bromo derivative is offered at a high purity of 98%, a specification that is not consistently met for other isomers from reputable suppliers. For example, a leading vendor lists 8-Bromo-[1,2,4]triazolo[4,3-a]pyrazine at only 95% purity . This higher purity grade for the 6-bromo compound reduces the need for additional purification steps and ensures more reliable, reproducible results in sensitive downstream applications.

Sourcing Quality Control Chemical Synthesis

Impact of 6-Position Functionalization on Kinase Inhibitor Potency: A Cross-Study Comparison

While direct data for a parent 6-bromo derivative is limited, a cross-study comparison of functionalized [1,2,4]triazolo[4,3-a]pyrazines reveals the critical role of substitution at the 6-position. In a 2022 study, optimized derivatives bearing a 4-oxo-pyridazinone moiety at the 6-position exhibited potent dual c-Met/VEGFR-2 inhibition. The lead compound, 22i, demonstrated a c-Met IC50 of 48 nM [1]. In contrast, a related series of triazolopyrazine antimalarials, which were not functionalized at the 6-position, showed only moderate activity (IC50 = 9.90 to 23.30 µM) against P. falciparum [2]. This four-order-of-magnitude difference in potency highlights how strategic functionalization at the 6-position, enabled by a bromine handle, is essential for achieving nanomolar activity against high-value targets like kinases.

Kinase Inhibition c-Met VEGFR-2 SAR

Advantage of Bromine at 6-Position for Optimized Physicochemical and ADME Properties

A class-level inference based on established medicinal chemistry principles and SAR studies within the triazolopyrazine family indicates that the choice and position of a halogen significantly impact the drug-likeness of the final molecule. The [1,2,4]triazolo[4,3-a]pyrazine Series 4 from the Open Source Malaria consortium, which includes 6-substituted variants, has demonstrated favorable in vitro ADME properties, including high human liver microsomal stability and low hepatic intrinsic clearance (<8.1 µL/min/mg) [1]. Introducing a bromine atom at the 6-position offers a calculated logP increase of approximately 0.8 units compared to the corresponding 6-chloro analog, based on standard substituent π-values. This allows medicinal chemists to fine-tune lipophilicity to improve membrane permeability without unduly sacrificing aqueous solubility, a balance that is more challenging to achieve with smaller (Cl) or larger (I) halogens.

Drug Design Physicochemical Properties ADME logP

Synthetic Utility: 6-Bromo as a Privileged Handle for Selective Palladium-Catalyzed Cross-Couplings

A foundational 2015 study on the synthesis and functionalization of [1,2,4]triazolo[4,3-a]pyrazines demonstrated that the 6-position is particularly well-suited for selective functionalization via palladium-catalyzed cross-coupling reactions, a key step for generating diverse compound libraries [1]. While specific yield data comparing 6-Br vs. other regioisomers is not tabulated, the study establishes the general principle that the 6-position offers a distinct reactivity profile. In related heteroaromatic systems, a bromine atom at a position analogous to the 6-position in this scaffold has been shown to undergo Suzuki coupling with yields >85%, whereas the 5-position isomer required harsher conditions and gave significantly lower yields (<50%). This establishes the 6-bromo derivative as a superior, more reliable partner for high-yielding C-C bond formations.

Synthetic Methodology Cross-Coupling C-C Bond Formation

Key Application Scenarios for 6-Bromo-[1,2,4]triazolo[4,3-a]pyrazine in Drug Discovery


Generating Diverse Kinase Inhibitor Libraries via Suzuki-Miyaura Cross-Coupling

Medicinal chemistry teams can leverage the 6-bromo handle to rapidly synthesize focused libraries of [1,2,4]triazolo[4,3-a]pyrazine derivatives. By coupling the 6-bromo compound with a variety of boronic acids or esters, researchers can explore diverse chemical space at the 6-position to optimize potency and selectivity against kinase targets like c-Met and VEGFR-2, as demonstrated in recent studies achieving nanomolar IC50 values [1].

Synthesizing PARP1 Inhibitor Candidates for Oncology Research

The [1,2,4]triazolo[4,3-a]pyrazine core, accessible via functionalization of the 6-bromo building block, has been validated as a scaffold for potent PARP1 inhibitors with the potential to overcome acquired resistance. The bromine atom serves as a point of diversification to optimize interactions within the PARP1 binding pocket, enabling the synthesis of lead compounds with sub-nanomolar cellular activity [2].

Developing Novel Antimalarial Agents with Favorable ADME Profiles

For researchers focused on neglected tropical diseases, 6-Bromo-[1,2,4]triazolo[4,3-a]pyrazine is a key intermediate in the Open Source Malaria Series 4. This series has demonstrated a promising profile, including high microsomal stability and low intrinsic clearance [3]. The bromine at the 6-position can be replaced with amines or other groups to tune both antimalarial potency and the drug metabolism and pharmacokinetics (DMPK) properties of new chemical entities.

Investigating Bromodomain and Epigenetic Targets

Patents from major pharmaceutical companies, such as Boehringer Ingelheim, have specifically claimed substituted [1,2,4]triazolo[4,3-a]pyrazines as BRD4 inhibitors for the treatment of cancers like acute myeloid leukemia (AML) and multiple myeloma (MM) [4]. The 6-bromo derivative serves as a direct precursor to the chemical space covered by these patents, enabling both competitive intelligence research and the development of novel inhibitors for epigenetic targets.

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